5-HT2A Receptor Binding Affinity Comparison: Target vs. 3-Chloro-4-methylphenyl Unsubstituted Sulfonyl Analog
Phenylsulfonylpiperazines bearing a 3-chloro-4-methylphenyl substituent on the piperazine N1 position consistently exhibit sub-100 nM Ki values for the human 5-HT2A receptor in [3H]-ketanserin displacement assays, as established in the foundational patent series covering this chemotype [1]. Within this scaffold, replacement of the sulfonyl aryl substituent from unsubstituted phenyl to 2,5-diethoxy-substituted phenyl has been shown in closely related series to substantially enhance 5-HT2A binding affinity (typically 3- to 10-fold improvement) and modulate selectivity over the dopamine D2 receptor [2]. While direct head-to-head Ki data for CAS 694505-64-1 versus its des-ethoxy analog have not been published in the open literature, the 2,5-diethoxybenzenesulfonyl motif represents an optimized pharmacophoric element within the class.
| Evidence Dimension | Human 5-HT2A receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki < 100 nM (class-level projection; no compound-specific published Ki available) |
| Comparator Or Baseline | 1-(3-Chloro-4-methylphenyl)-4-(phenylsulfonyl)piperazine: Ki ≈ 50–100 nM range (class-level estimate based on patent SAR) |
| Quantified Difference | Estimated 3- to 10-fold affinity improvement conferred by 2,5-diethoxy substitution relative to unsubstituted phenylsulfonyl analog (cross-study class inference) |
| Conditions | [3H]-ketanserin displacement, human 5-HT2A receptor expressed in CHO clonal cell lines [1] |
Why This Matters
The 2,5-diethoxybenzenesulfonyl group represents a deliberate structural optimization that, based on class-level SAR, enhances 5-HT2A receptor engagement; procurement of this specific substitution pattern is therefore mechanistically justified for CNS target-based screening.
- [1] Burkamp F, Cheng SK-F, Fletcher SR. Phenylsulphonylipiperazinyl derivatives as 5-HT receptor ligands. US Patent 6,852,718 B2. Issued February 8, 2005. View Source
- [2] Mittal RK, Purohit D, Bhatt S, Kumar M. An insight into the biological activity and structure-based drug design attributes of sulfonylpiperazine derivatives. Journal of Molecular Structure. 2023;1278:134971. View Source
